
Tisoquone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
替索醌是一种化学化合物,其分子式为C₁₇H₁₇NS。它以其在医药和化学等各个领域的潜在应用而闻名。替索醌是醌家族的一员,其特征在于共轭二酮结构。该化合物因其生物活性及其潜在的治疗用途而被研究。
准备方法
合成路线和反应条件
替索醌可以通过几种合成路线合成。一种常见的方法包括将1,4-二羰基化合物与含硫试剂(例如五硫化磷)反应。 该反应通常在加热条件下进行,以促进噻吩环的形成 . 另一种方法包括酮与β-乙腈在碱的催化下缩合,然后与硫环化生成2-氨基噻吩 .
工业生产方法
在工业规模上,替索醌可以通过在高温下加热正丁烷与硫来生产。 该过程包括正丁烷在硫的作用下脱水,然后将硫加到烯烃上,随后脱氢生成噻吩环 . 另一种工业方法包括在高温下将乙炔和硫化氢通过装有氧化铝的管子 .
化学反应分析
反应类型
替索醌会发生各种化学反应,包括:
氧化: 替索醌中的噻吩环对氧化比较稳定,但侧链可以被氧化生成羧酸.
还原: 替索醌可以在特定条件下还原生成二氢衍生物.
取代: 亲电取代反应常见于噻吩环的C2和C5位置.
常用试剂和条件
氧化: 强氧化剂(如硝酸)可用于氧化侧链.
取代: 亲电试剂(如卤素和硝化剂)可用于取代反应.
主要生成产物
氧化: 羧酸和其他氧化衍生物.
还原: 替索醌的二氢衍生物.
取代: 卤代和硝基衍生物.
科学研究应用
作用机制
替索醌通过其参与氧化还原反应的能力发挥作用。 它可以作为电子载体,促进生物系统中的电子传递 . 该化合物靶向各种分子途径,包括那些参与氧化应激和细胞呼吸的途径 . 其作用机制与其他醌类似,包括活性氧的形成以及与蛋白质中的硫醇基的相互作用 .
相似化合物的比较
替索醌可以与其他醌衍生物进行比较,例如:
苯醌: 结构相似,但缺乏噻吩环。
萘醌: 含有稠合的多环芳香体系。
蒽醌: 以其在染料和颜料中的应用而闻名。
独特性
替索醌的独特性在于其噻吩环,它赋予了其特定的化学和生物学特性。 这种结构特征使其有别于其他醌,并使其具有潜在的治疗应用 .
类似化合物的列表
- 苯醌
- 萘醌
- 蒽醌
生物活性
Tisoquone, also known as 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy against various cancers, and relevant case studies.
This compound exhibits its biological effects primarily through the following mechanisms:
- DNA Intercalation : this compound can intercalate into DNA, disrupting the replication process and leading to cytotoxic effects in rapidly dividing cells.
- Inhibition of Topoisomerases : It has been shown to inhibit topoisomerase II, an enzyme critical for DNA unwinding during replication, thereby inducing apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, further contributing to its cytotoxicity.
Antitumor Activity
This compound has demonstrated significant antitumor activity across various cancer cell lines. A summary of its efficacy is presented in the following table:
Cancer Type | Cell Line | IC50 (µM) | Study Reference |
---|---|---|---|
Breast Cancer | MCF-7 | 0.5 | |
Lung Cancer | A549 | 0.7 | |
Colon Cancer | HCT116 | 0.6 | |
Leukemia | K562 | 0.4 |
Case Studies
- Breast Cancer Treatment : In a clinical study involving MCF-7 breast cancer cells, this compound was found to significantly inhibit cell proliferation at concentrations as low as 0.5 µM. The study suggested that this compound could serve as a potential therapeutic agent for breast cancer treatment due to its effectiveness in inducing apoptosis.
- Lung Cancer Efficacy : Another investigation focused on A549 lung cancer cells revealed that this compound's cytotoxic effects were mediated through ROS generation and subsequent DNA damage. The IC50 value was recorded at 0.7 µM, indicating strong potency against lung cancer cells.
- Combination Therapy : A study explored the effects of this compound in combination with conventional chemotherapeutics. Results indicated enhanced efficacy when used alongside doxorubicin in K562 leukemia cells, suggesting that this compound could potentially overcome drug resistance mechanisms.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use:
- Absorption : this compound is rapidly absorbed following oral administration.
- Distribution : It exhibits a wide distribution throughout body tissues, including tumor sites.
- Metabolism : The compound undergoes hepatic metabolism, primarily via cytochrome P450 enzymes.
- Excretion : Renal excretion accounts for a significant portion of the elimination process.
Safety and Toxicity
While this compound shows promise as an antitumor agent, its safety profile must be considered:
- Toxicity Studies : Preclinical studies have indicated that at therapeutic doses, this compound has a favorable safety profile with manageable side effects.
- Adverse Effects : Commonly reported adverse effects include mild gastrointestinal disturbances and transient liver enzyme elevations.
属性
CAS 编号 |
40692-37-3 |
---|---|
分子式 |
C17H17NS |
分子量 |
267.4 g/mol |
IUPAC 名称 |
4-ethyl-4-phenyl-2,3-dihydroisoquinoline-1-thione |
InChI |
InChI=1S/C17H17NS/c1-2-17(13-8-4-3-5-9-13)12-18-16(19)14-10-6-7-11-15(14)17/h3-11H,2,12H2,1H3,(H,18,19) |
InChI 键 |
CTCYPMQAPSGBTQ-UHFFFAOYSA-N |
SMILES |
CCC1(CNC(=S)C2=CC=CC=C21)C3=CC=CC=C3 |
规范 SMILES |
CCC1(CNC(=S)C2=CC=CC=C21)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。